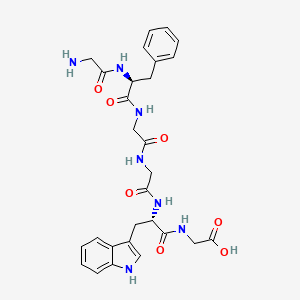![molecular formula C17H11BrO2 B14613809 Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- CAS No. 59835-54-0](/img/structure/B14613809.png)
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- is an organic compound with the molecular formula C13H9BrO. It is also known as 4-Bromobenzophenone. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a furan ring through a methanone group. The compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- can be synthesized through several methods. One common method involves the reaction of 4-bromobenzoyl chloride with 2-furyl lithium. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- involves its interaction with various molecular targets. The bromine atom and the furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- can be compared with other similar compounds such as:
4-Bromobenzophenone: Similar in structure but lacks the furan ring.
4-Bromoacetophenone: Contains a bromine atom and a phenyl ring but has an acetyl group instead of a methanone group.
2-Furyl(4-bromophenyl)methanone: Similar structure but with different positioning of the furan ring.
The uniqueness of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- lies in its specific arrangement of the bromine atom, phenyl ring, and furan ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59835-54-0 |
|---|---|
Molekularformel |
C17H11BrO2 |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
[5-(4-bromophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11BrO2/c18-14-8-6-12(7-9-14)15-10-11-16(20-15)17(19)13-4-2-1-3-5-13/h1-11H |
InChI-Schlüssel |
QEZSYLOYDQWHMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)



![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)




